2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide
Description
This compound features a 4-tert-butylphenoxy group linked via an acetamide bridge to a para-substituted phenyl ring bearing a (2-methoxyethyl)carbamoyl methyl moiety. Such structural attributes position it as a candidate for applications in medicinal chemistry, particularly in targeting proteins requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)18-7-11-20(12-8-18)29-16-22(27)25-19-9-5-17(6-10-19)15-21(26)24-13-14-28-4/h5-12H,13-16H2,1-4H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOYXDBZAMDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoylation of 4-Aminophenylacetic Acid
4-Aminophenylacetic acid undergoes carbamoylation with 2-methoxyethylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM).
Reaction Conditions :
Mechanistic Insight :
The carboxylic acid group is activated by EDCl to form an O-acylisourea intermediate, which reacts with 2-methoxyethylamine to yield the carbamoyl product. HOBt mitigates racemization and enhances reaction efficiency.
Purification and Characterization
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
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Spectroscopic Data :
Synthesis of Intermediate B: 2-(4-tert-Butylphenoxy)acetyl Chloride
Phenoxyacetyl Chloride Formation
4-tert-Butylphenol reacts with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, using tetrahydrofuran (THF) as the solvent.
Reaction Conditions :
Mechanistic Insight :
The phenolic oxygen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the phenoxyacetate. K₂CO₃ neutralizes HCl, driving the reaction to completion.
Purification and Characterization
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Purification : Distillation under reduced pressure (bp 120–125°C at 15 mmHg).
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Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.65 (s, 2H), 1.35 (s, 9H).
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IR (neat) : 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C stretch).
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Final Coupling: Formation of 2-(4-tert-Butylphenoxy)-N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)acetamide
Amidation of Intermediate A with Intermediate B
Intermediate A reacts with Intermediate B in dry tetrahydrofuran (THF) using triethylamine (TEA) as a base.
Reaction Conditions :
Mechanistic Insight :
TEA deprotonates the aniline nitrogen, enabling nucleophilic attack on the electrophilic carbonyl carbon of the acetyl chloride. The reaction proceeds via a tetrahedral intermediate, culminating in acetamide formation.
Optimization Challenges
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Regiochemical Control : Steric hindrance from the tert-butyl group minimizes para-substitution byproducts.
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Solvent Selection : THF enhances solubility of intermediates without competing nucleophilic activity.
Alternative Synthetic Routes
Mitsunobu Reaction for Phenoxy Bond Formation
A Mitsunobu reaction between 4-tert-butylphenol and ethyl glycolate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF provides an alternative pathway to the phenoxyacetate precursor.
Advantages :
Disadvantages :
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Costlier reagents.
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Lower scalability.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Recrystallization
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and carbamoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous phenoxy acetamide derivatives, focusing on synthesis, physicochemical properties, and substituent effects.
Structural Features and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (EWG) : Compounds with nitro (CAS 247592-74-1) or fluorine (Compound 30) substituents exhibit increased electrophilicity, enhancing reactivity in aromatic substitution but reducing metabolic stability .
- Lipophilicity : The tert-butyl group in the target compound provides superior lipophilicity compared to acetyl (Compound in ) or formyl (CAS 247592-74-1) groups, favoring hydrophobic interactions .
Key Observations :
- Melting Points: Compounds with hydroxyl or polar groups (e.g., Compound 31, 84°C) exhibit higher melting points than nonpolar analogs (e.g., Compound 30, 75°C), suggesting the target compound’s methoxyethyl group may similarly elevate its melting point .
- Chromatography : Silica gel chromatography is commonly used for purification, with Rf values varying based on polarity (e.g., 0.25–0.65 in ).
Pharmacological and Functional Implications
While direct pharmacological data for the target compound are absent, insights can be inferred from analogs:
- Hydrogen-Bonding Capacity : The methoxyethyl carbamoyl group in the target compound may enhance solubility and protein binding compared to sulfanyl () or nitro () groups, which are more metabolically labile.
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C23H32N2O3
- Molecular Weight: 392.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exhibit the following mechanisms:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cell growth and survival.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound could have anti-inflammatory properties, possibly through the modulation of pro-inflammatory cytokines.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related acetamides have demonstrated their ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms involved include:
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cell cycle progression at specific checkpoints.
Anti-inflammatory Activity
In vitro studies have shown that related compounds can downregulate the expression of inflammatory markers. The potential anti-inflammatory activity of this compound suggests it could be beneficial in treating inflammatory diseases.
Case Studies
Q & A
Q. Critical Parameters :
- Temperature control (<60°C to prevent decomposition).
- Anhydrous conditions for moisture-sensitive intermediates.
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Structural validation requires:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for 9H; methoxyethyl signals at δ ~3.2–3.5 ppm).
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ether C-O (~1250 cm⁻¹).
Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
What methodologies are recommended for resolving low yields in the final coupling step?
Advanced Research Question
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Systems : Use coupling agents like HATU or EDCI with DMAP to enhance reactivity.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., THF or DCM) to improve solubility.
- Temperature Gradients : Perform reactions under reflux (70–80°C) to accelerate kinetics.
- Intermediate Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
How should contradictory biological activity data be analyzed?
Advanced Research Question
Conflicting results (e.g., varying IC₅₀ values in anticancer assays) require:
Purity Verification : Re-analyze compound purity (HPLC, elemental analysis) to rule out impurities.
Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time).
Orthogonal Assays : Compare results across multiple models (e.g., enzymatic vs. cell-based assays).
Structural Analogues : Test derivatives to identify structure-activity relationships (SAR) influencing activity .
Q. Example SAR Table :
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| tert-butyl → methyl | 2.5 µM (↑ potency) | |
| Methoxyethyl → ethyl | Inactive |
What strategies are effective for designing analogues with enhanced pharmacokinetic properties?
Advanced Research Question
Optimize bioavailability and metabolic stability via:
Lipophilicity Adjustment : Replace tert-butyl with trifluoromethyl (logP reduction).
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release.
Metabolic Blockers : Fluorinate the methoxyethyl group to slow oxidative metabolism.
In Silico Modeling : Use tools like Schrödinger Suite to predict ADMET profiles .
How can researchers investigate target interactions for this compound?
Advanced Research Question
Employ biophysical and computational methods:
Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with purified receptors.
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Molecular Docking : Use AutoDock Vina to model binding poses in target active sites.
Crystallography : Co-crystallize the compound with target proteins for 3D structural insights .
What analytical techniques are critical for stability studies under varying pH conditions?
Advanced Research Question
Assess hydrolytic stability via:
Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 37°C.
LC-MS/MS : Identify degradation products (e.g., hydrolysis of the amide bond).
Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
pH-Solubility Profiling : Determine solubility-pH relationships to guide formulation .
How can researchers address poor solubility in aqueous assays?
Basic Research Question
Improve solubility through:
Co-Solvent Systems : Use DMSO (≤1%) or cyclodextrin-based solutions.
Salt Formation : React with HCl or sodium salts to generate ionizable forms.
Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
Structural Tweaks : Introduce polar groups (e.g., -OH, -COOH) without disrupting activity .
What are the best practices for scaling up synthesis without compromising purity?
Advanced Research Question
For industrial-academic partnerships:
Continuous Flow Reactors : Enhance mixing and heat transfer for consistent output.
In-Line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring.
Green Chemistry : Substitute DMF with Cyrene® or 2-MeTHF for safer processing.
Crystallization Engineering : Optimize cooling rates and seed crystal addition for high-purity batches .
How can computational methods guide the optimization of this compound’s selectivity?
Advanced Research Question
Leverage computational tools to:
Pharmacophore Modeling : Identify key interaction motifs (e.g., hydrogen bond acceptors).
QSAR : Corrogate substituent effects with biological data to predict selective analogues.
Machine Learning : Train models on published datasets to forecast off-target risks.
Free Energy Perturbation (FEP) : Simulate binding free energy changes for mutant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
